

CAS number 25906-66-5 properties and uses

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Compound of Interest

Compound Name: 2,5-Dimercaptoterephthalic acid

Cat. No.: B1580854

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An In-depth Technical Guide to **2,5-Dimercaptoterephthalic Acid** (CAS 25906-66-5)

This technical guide provides a comprehensive overview of **2,5-Dimercaptoterephthalic acid** (CAS 25906-66-5), a versatile organic linker crucial in the development of advanced materials. Aimed at researchers, scientists, and drug development professionals, this document details the compound's properties, synthesis, and key applications, with a focus on its role in the formation of Metal-Organic Frameworks (MOFs).

Chemical and Physical Properties

2,5-Dimercaptoterephthalic acid, also known by its IUPAC name 2,5-bis(sulfanyl)terephthalic acid, is a bifunctional aromatic organic compound.^{[1][2][3][4]} It possesses two thiol (-SH) groups and two carboxylic acid (-COOH) groups attached to a benzene ring, making it an excellent building block for coordination polymers and MOFs.^{[2][5]}

Table 1: General and Physical Properties of **2,5-Dimercaptoterephthalic Acid**

Property	Value	Reference
CAS Number	25906-66-5	[1][2][3][5][6]
IUPAC Name	2,5-bis(sulfanyl)terephthalic acid	[1][2][3][4]
Synonyms	2,5-Disulfhydrylbenzene-1,4-dicarboxylic acid, 2,5-Disulfanylterephthalic acid	[1]
Molecular Formula	C ₈ H ₆ O ₄ S ₂	[1][2][4]
Molecular Weight	230.26 g/mol	[1][2][5]
Appearance	Light yellow powder/solid	[1]
Melting Point	152-156 °C	
Boiling Point (Predicted)	468.7 ± 45.0 °C at 760 mmHg	[2]
Density (Predicted)	1.648 ± 0.06 g/cm ³	[2]
Solubility	Soluble in DMF, DMSO, and alcohols. Soluble in water under acidic conditions.	[2]
Topological Polar Surface Area	76.6 Å ²	[1]
XLogP3	1.3	[1]

Table 2: Spectroscopic and Computational Data

Identifier	Value	Reference
Canonical SMILES	<chem>C1=C(C(=CC(=C1S)C(=O)O)S)C(=O)O</chem>	[1]
InChI	InChI=1S/C8H6O4S2/c9-7(10)3-1-5(13)4(8(11)12)2-6(3)14/h1-2,13-14H,(H,9,10)(H,11,12)	[1][3][6]
InChI Key	YYGZWQNDFRCZIF-UHFFFAOYSA-N	[1][3][6]
MDL Number	MFCD23160366	[5][6]

Synthesis of 2,5-Dimercaptoterephthalic Acid

A common and effective method for synthesizing **2,5-Dimercaptoterephthalic acid** involves a multi-step process starting from diethyl 2,5-dihydroxyterephthalate.[5][7] This process converts the hydroxyl groups into thiol groups via thiocarbamate intermediates.[5]

Experimental Protocol: Synthesis from Diethyl 2,5-dihydroxyterephthalate[8]

Step 1: Synthesis of 2,5-bis(dimethylthiocarbamoyloxy)terephthalic acid diethyl ester

- In a reaction vessel under a nitrogen atmosphere, mix diethyl 2,5-dihydroxyterephthalate (300 mg, 1.17 mmol), 1,4-diazabicyclo[2.2.2]octane (DABCO) (528 mg, 4.71 mmol), and dimethylacetamide (DMA) (3 mL).
- Cool the mixture to 0°C in an ice-ethanol bath.
- Add a solution of dimethylthiocarbamoyl chloride (570 mg, 4.71 mmol) in DMA (1.5 mL) dropwise to the reaction mixture while maintaining the nitrogen atmosphere.
- Stir the mixture continuously for 24 hours at room temperature.

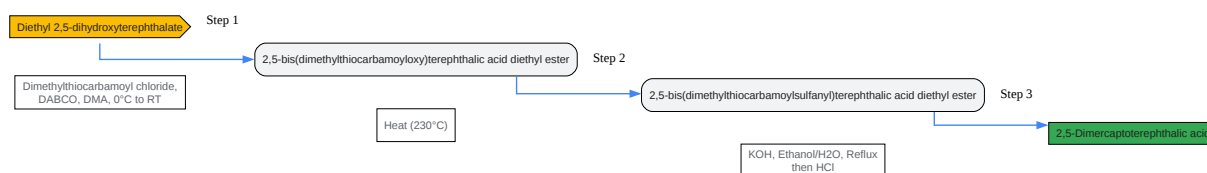
- Collect the resulting grey product by filtration, wash thoroughly with a large amount of water, and dry under a vacuum.

Step 2: Synthesis of 2,5-bis(dimethylthiocarbamoylsulfanyl)terephthalic acid diethyl ester

- Heat the product from Step 1 (130 mg) to 230°C under a flowing nitrogen atmosphere and maintain this temperature for 1 hour.
- Allow the mixture to cool down slowly.
- Add ethanol to the cooled mixture and filter to collect the brown product.
- Dry the product under a vacuum.

Step 3: Synthesis of **2,5-dimercaptoterephthalic acid**

- Reflux the product from Step 2 (130 mg) with 4 mL of a 1.3 M deaerated potassium hydroxide (KOH) solution (in a 1:1 ethanol/water mixture) under a nitrogen atmosphere for 3 hours.
- Cool the mixture to 0°C in an ice-ethanol bath.
- Add concentrated hydrochloric acid (HCl) (1.5 mL) dropwise, which will result in the formation of a bright yellow precipitate.
- Filter the precipitate, wash with water, and dry at room temperature to obtain **2,5-dimercaptoterephthalic acid**.



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Synthesis of **2,5-Dimercaptoterephthalic acid**.

Applications in Metal-Organic Frameworks (MOFs)

The bifunctional nature of **2,5-Dimercaptoterephthalic acid** makes it an ideal organic linker for the synthesis of MOFs. The thiol groups provide strong coordination sites for heavy metal ions, leading to applications in environmental remediation and sensing.

Synthesis of Zirconium-Based MOFs (Zr-DMBD)

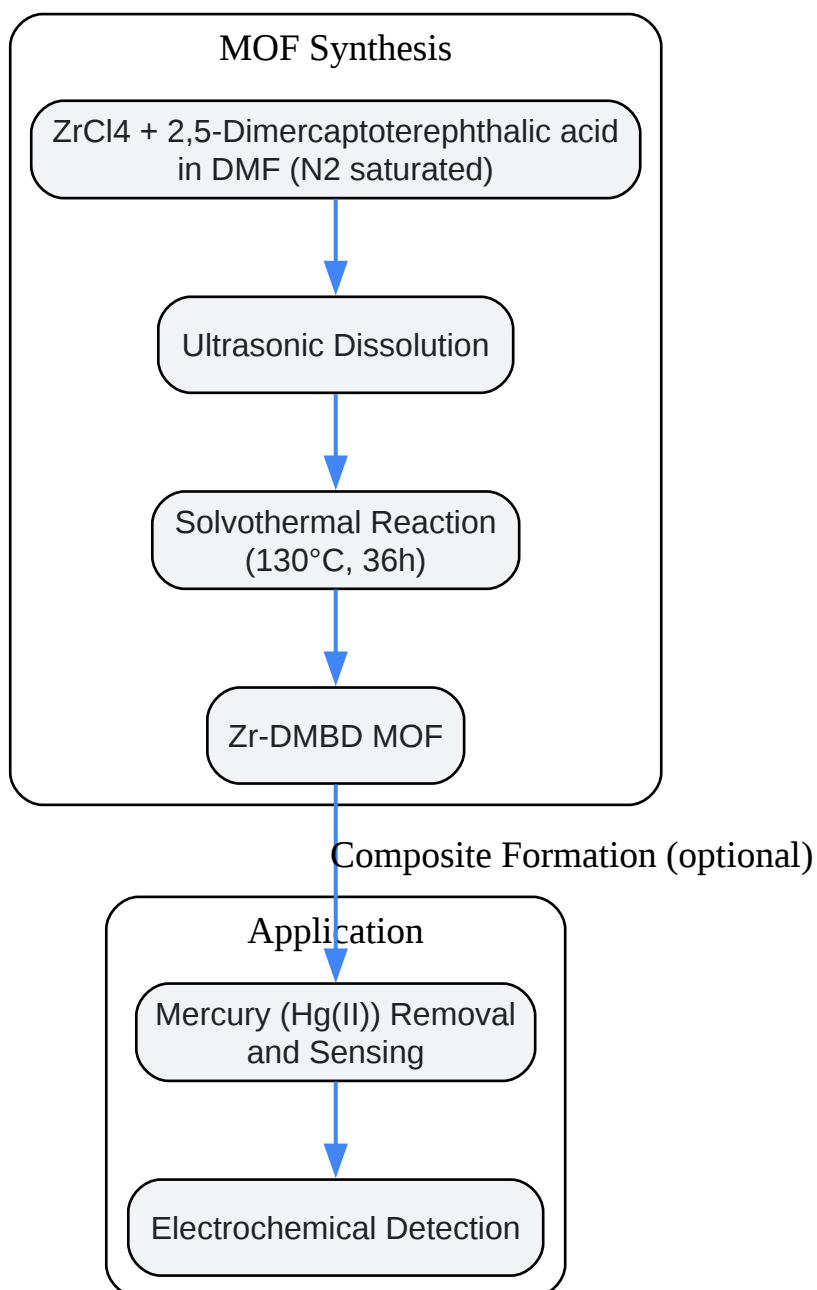
Zirconium-based MOFs, such as those of the UiO-66 topology, are known for their high stability. Functionalizing these MOFs with **2,5-Dimercaptoterephthalic acid** (H₂DMBD) enhances their affinity for specific metal ions.

Experimental Protocol: Synthesis of Zr-DMBD MOF/3D-KSC Composite[1]

This protocol describes the synthesis of a composite material where a Zr-DMBD MOF is grown on a three-dimensional carbon derived from kenaf stems (3D-KSC) for electrochemical applications.

- Dissolve 0.06 mmol of Zirconium(IV) chloride (ZrCl₄, 0.0140 g) and 0.06 mmol of **2,5-dimercaptoterephthalic acid** (H₂DMBD, 0.0138 g) in 2 mL of N,N-dimethylformamide (DMF) saturated with nitrogen. Use ultrasonic agitation to ensure complete dissolution.

- Immerse the 3D-KSC substrate in this solution within a reactor.
- Heat the reactor in a preheated oven at 130°C for 36 hours. The nitrogen atmosphere is crucial to prevent the oxidation of the thiol groups.
- After cooling, wash the resulting solid product and air-dry it at 60°C for 12 hours to obtain the Zr-DMBD MOFs/3D-KSC composite.



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General workflow for Zr-MOF synthesis and application.

Environmental Remediation: Heavy Metal Capture

MOFs synthesized with **2,5-Dimercaptoterephthalic acid** exhibit a high affinity for heavy metal ions, particularly mercury(II).^{[1][2]} The thiol groups act as soft Lewis bases, strongly binding to soft Lewis acids like Hg(II).

A study on a Zr-DMBD MOF demonstrated a remarkable capability for capturing Hg(II) from water. The maximum adsorption capacity was found to be 171.5 mg/g, which is significantly higher than that of the parent UiO-66 MOF. This enhanced performance is attributed to the strong coordination between the sulfur in the thiol groups and mercury.

Table 3: Performance of Zr-DMBD MOF in Mercury(II) Removal

Parameter	Value	Reference
Maximum Adsorption Capacity	171.5 mg/g	
Linear Detection Range	0.25 - 3.5 μM	^[1]
Limit of Detection	0.05 μM	^[1]
Sensitivity	324.58 $\mu\text{A } \mu\text{M}^{-1} \text{ cm}^{-2}$	^[1]

Antibacterial Applications

The incorporation of thiol-functionalized linkers and metal nodes like zirconium can impart antibacterial properties to MOFs. A functionalized UiO-66 type framework incorporating **2,5-Dimercaptoterephthalic acid** and porphyrin, further loaded with silver nanoparticles (AgNPs), demonstrated high efficacy against both Gram-negative and Gram-positive bacteria, including Methicillin-resistant *Staphylococcus aureus* (MRSA).^[1] The antibacterial action is attributed to the synergistic effects of reactive oxygen species (ROS) generation, direct bacterial contact, and the stable anchoring of AgNPs by the thiol groups, preventing cytotoxic leakage.^[1]

Experimental Protocol: Evaluation of Antibacterial Activity

A general protocol for evaluating the antibacterial activity of MOFs involves determining the minimum inhibitory concentration (MIC) and minimum bactericidal concentration (MBC).

- **Bacterial Culture:** Culture the target bacterial strains (e.g., *S. aureus*, *P. aeruginosa*) overnight on Mueller-Hinton agar (MHA) plates.
- **Inoculum Preparation:** Select a single colony and inoculate it into a suitable broth medium. Grow the culture to a concentration corresponding to the 0.5 McFarland standard (approximately 10^8 CFU/mL).
- **MIC Determination (Broth Microdilution Method):**
 - Prepare a serial dilution of the MOF material in the broth medium in a 96-well microtiter plate.
 - Add the standardized bacterial suspension to each well.
 - Include positive (bacteria only) and negative (broth only) controls.
 - Incubate the plate at 37°C for 18-24 hours.
 - The MIC is the lowest concentration of the MOF that visibly inhibits bacterial growth.
- **MBC Determination:**
 - Take an aliquot from the wells showing no visible growth in the MIC assay.
 - Plate the aliquots onto MHA plates and incubate at 37°C for 24 hours.
 - The MBC is the lowest concentration that results in a significant reduction (e.g., 99.9%) in bacterial viability.

Safety and Handling

2,5-Dimercaptoterephthalic acid is classified as harmful if swallowed, inhaled, or in contact with skin, and can cause skin and eye irritation.[2] It is essential to handle this compound with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, in a well-ventilated area.[8]

Table 4: GHS Hazard Information

Hazard Statement	Description
H302	Harmful if swallowed
H312	Harmful in contact with skin
H332	Harmful if inhaled

For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.
[9]

Conclusion

2,5-Dimercaptoterephthalic acid is a highly valuable building block in materials science, particularly for the synthesis of functional MOFs. Its unique structure allows for the creation of materials with tailored properties for applications in environmental remediation, sensing, and biomedicine. The detailed protocols and data presented in this guide are intended to support researchers and scientists in leveraging the potential of this versatile compound in their work.

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